4-Methylquinoline-8-sulfonyl chloride
Overview
Description
4-Methylquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is typically used as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylquinoline-8-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the chlorination of 4-methylquinoline-8-sulfonic acid. The process typically includes the following steps :
Starting Material: 4-Methylquinoline-8-sulfonic acid.
Chlorinating Agent: Bis(trichloromethyl) carbonate.
Reaction Conditions: The reaction is carried out in the presence of an organic base under controlled temperature conditions.
This method is advantageous due to its simplicity, cost-effectiveness, and the absence of harmful gas emissions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-Methylquinoline-8-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical agents.
Biological Studies: It is used in the synthesis of compounds with potential biological activities, such as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 4-Methylquinoline-8-sulfonyl chloride is primarily related to its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. These reactions often involve the formation of a covalent bond between the sulfur atom of the sulfonyl chloride and the nucleophile, leading to the release of hydrochloric acid.
Comparison with Similar Compounds
Similar Compounds
3-Methylquinoline-8-sulfonyl chloride: Similar in structure but with the methyl group at the 3-position instead of the 4-position.
8-Quinolinesulfonyl chloride: Lacks the methyl group present in 4-Methylquinoline-8-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and the types of derivatives it can form. This structural variation can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-methylquinoline-8-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMPTIQXJBKZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201287524 | |
Record name | 4-Methyl-8-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13982-84-8 | |
Record name | 4-Methyl-8-quinolinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13982-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-8-quinolinesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinoline-8-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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